molecular formula C11H14FNO3S B2747139 2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride CAS No. 2189304-33-2

2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride

Cat. No. B2747139
CAS RN: 2189304-33-2
M. Wt: 259.3
InChI Key: CGYWIMMTLLWLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that break down proteins. The compound is also known as AEBSF and is used in various biochemical and physiological experiments.

Mechanism of Action

The mechanism of action of 2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride involves the inhibition of serine proteases. The compound binds to the active site of the enzyme, preventing it from breaking down proteins. This inhibition leads to a decrease in the activity of the enzyme, which can have various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride depend on the specific serine protease being inhibited. For example, inhibition of blood coagulation serine proteases can lead to a decrease in clot formation, while inhibition of inflammation-related serine proteases can lead to a decrease in inflammation. The compound has also been shown to have anti-tumor effects in some studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride is its potency as a serine protease inhibitor. The compound is highly specific and has a low affinity for other enzymes, making it an ideal tool for studying the role of serine proteases in various biological processes. However, the compound has some limitations, such as its potential to interact with other compounds in the experimental system and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride. One area of interest is the development of new drugs that target specific serine proteases for the treatment of various diseases such as cancer and inflammation. Another area of interest is the study of the compound's potential toxicity and its effects on other enzymes in the body. Additionally, the compound could be used in combination with other drugs to enhance their efficacy. Finally, there is a need for further research on the compound's mechanism of action and its potential applications in various biological processes.
Conclusion
In conclusion, 2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride is a potent serine protease inhibitor that is widely used in scientific research. The compound has various biochemical and physiological effects and has several advantages and limitations for lab experiments. Future research on the compound could lead to the development of new drugs for the treatment of various diseases and a better understanding of its mechanism of action.

Synthesis Methods

The synthesis of 2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride involves the reaction of 2-(Hydroxymethyl)-2,3-dihydroindole with ethanesulfonyl fluoride in the presence of a base. The reaction yields the desired product, which is then purified through various techniques such as column chromatography.

Scientific Research Applications

2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride is widely used in scientific research as a serine protease inhibitor. It is commonly used to study the role of serine proteases in various biological processes such as blood coagulation, inflammation, and apoptosis. The compound is also used in the development of new drugs that target serine proteases.

properties

IUPAC Name

2-[2-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3S/c12-17(15,16)6-5-13-10(8-14)7-9-3-1-2-4-11(9)13/h1-4,10,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYWIMMTLLWLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)CCS(=O)(=O)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride

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